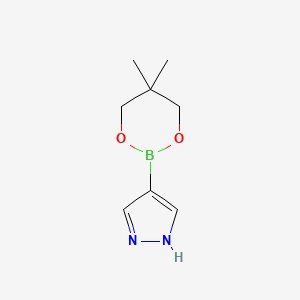

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole

Beschreibung

BenchChem offers high-quality 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-8(2)5-12-9(13-6-8)7-3-10-11-4-7/h3-4H,5-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNSPNOSBIRLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Heteroaryl Cross-Couplings: The Chemical Properties and Application of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Executive Summary & Structural Rationale

As a Senior Application Scientist in drug development, I frequently encounter the limitations of standard pinacol (Bpin) esters and unprotected boronic acids when dealing with electron-rich or heteroaromatic systems. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole —commonly referred to as the neopentyl glycol (Bneo) ester of 1H-pyrazole-4-boronic acid—represents a strategic structural upgrade for complex cross-coupling campaigns.

Heteroaryl boronic acids, particularly pyrazoles, are notorious for protodeboronation—the premature, often rapid hydrolytic cleavage of the carbon-boron bond. This degradation pathway is accelerated by the protonatable nitrogen atoms in the heteroaromatic ring[1]. By engineering the boron center with a neopentyl glycol ligand to form a 6-membered dioxaborinane ring, we alter the steric and electronic microenvironment. The Bneo ester occupies a thermodynamic "Goldilocks zone": it provides a tighter steric cone than the Bpin ester, enhancing stability on silica gel and resisting spontaneous hydrolysis, yet it remains highly reactive for transmetalation under specific anhydrous conditions[2].

Physicochemical Profile

To successfully deploy this reagent, one must understand its fundamental quantitative properties. The Bneo protection strategy shifts the compound from a highly polar, water-soluble boronic acid to a lipophilic, crystalline ester.

| Property | Value |

| Chemical Name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole |

| Molecular Formula | C₈H₁₃BN₂O₂ |

| Molecular Weight | 180.01 g/mol |

| Boron Protecting Group | Neopentyl glycol ester (Bneo / 5,5-dimethyl-1,3,2-dioxaborinane) |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in THF, Toluene, DCM, and CPME; insoluble in water |

| Primary Failure Mode | Resistant to standard protodeboronation; susceptible to strong aqueous acids |

Experimental Workflow 1: Synthesis and Isolation of the Bneo Ester

The conversion of 1H-pyrazole-4-boronic acid to its Bneo ester is driven by thermodynamic water removal.

Causality & Design

We utilize a Dean-Stark apparatus with toluene to drive the condensation. Neopentyl glycol is chosen because the resulting 6-membered ring is thermodynamically favored and highly crystalline. The azeotropic removal of water forces the equilibrium entirely to the product side, preventing the reverse hydrolysis reaction.

Step-by-Step Methodology

-

Charge the Reactor: To a round-bottomed flask equipped with a magnetic stir bar, add 1H-pyrazole-4-boronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv).

-

Solvent Addition: Suspend the reagents in anhydrous toluene (approx. 0.2 M concentration).

-

Apparatus Setup: Fit the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser.

-

Azeotropic Distillation: Heat the mixture to a vigorous reflux (110°C). As the condensation proceeds, water will azeotrope with toluene and separate in the trap.

-

Self-Validating Step: Monitor the Dean-Stark trap. The reaction is complete when water droplets cease to accumulate in the trap. This physical cessation is a self-validating indicator that the boronic acid has been fully consumed[2].

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize from a minimal amount of hot ethyl acetate/hexanes to yield the pure Bneo ester.

Workflow for the synthesis of the neopentyl glycol boronic ester via azeotropic condensation.

Experimental Workflow 2: Anhydrous Suzuki-Miyaura Cross-Coupling

Because the Bneo ester is highly stable, traditional aqueous carbonate bases (e.g., Na₂CO₃ in H₂O/Dioxane) are often insufficient to drive the formation of the reactive boronate complex without risking background protodeboronation.

Causality & Design

To harness the Bneo ester, we employ potassium trimethylsilanolate (TMSOK) or potassium alkoxides (e.g., KOMe) in anhydrous ethereal solvents[2],[3]. These bases generate a soluble, highly nucleophilic oxyanion that coordinates the boron center directly, facilitating transmetalation without introducing water. This completely circumvents the hydrolytic degradation of the pyrazole core[4].

Step-by-Step Methodology

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a vial with the aryl halide electrophile (1.0 equiv), 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole (1.2 equiv), and the palladium precatalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Base Addition: Add anhydrous TMSOK (2.0 equiv). Crucial: TMSOK is highly hygroscopic; it must be handled under inert conditions to maintain the anhydrous environment.

-

Solvent Addition: Add anhydrous THF or CPME to reach a 0.1 M concentration. Seal the vial.

-

Reaction Execution: Heat the mixture to 65°C with vigorous stirring for 12–24 hours.

-

Self-Validating Step: As the transmetalation occurs, the potassium from TMSOK pairs with the halide leaving group from the electrophile to form KX (e.g., KBr or KCl). The formation of a fine, insoluble white precipitate in the organic solvent serves as a visual, self-validating indicator of successful oxidative addition and transmetalation[2].

-

Workup: Filter the crude mixture through a short pad of Celite to remove the potassium salts and palladium black, then purify via silica gel chromatography.

Anhydrous Suzuki-Miyaura catalytic cycle enabled by the Bneo ester and alkoxide bases.

References

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Iron-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Using an Alkoxide Base Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide (Protodeboronation Mechanisms) Source: Yoneda Labs URL:[Link]

-

Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Engineering Carbon-Carbon Bonds: The Mechanistic Landscape of Pyrazole Boronic Esters in Cross-Coupling

Executive Summary

The incorporation of nitrogen-rich heterocycles into complex molecular architectures remains a cornerstone of modern pharmaceutical development. Among these, pyrazole motifs are exceptionally valuable but present unique synthetic challenges due to their electronic properties and Lewis basicity. This whitepaper provides an in-depth mechanistic analysis of pyrazole boronic acid pinacol esters (pyrazole-Bpin) in Suzuki-Miyaura cross-coupling. By dissecting the catalytic cycle, identifying the causality behind common failure modes (such as protodeboronation and catalyst poisoning), and providing self-validating experimental protocols, this guide equips researchers with the authoritative grounding needed to optimize refractory cross-coupling reactions.

The Strategic Value of Pyrazole Motifs

Pyrazoles are privileged scaffolds in drug discovery, frequently appearing in the pharmacophores of advanced therapeutics, including 1[1] and 2[2]. Synthesizing these complex architectures relies heavily on transition-metal-catalyzed cross-coupling. Pyrazole boronic pinacol esters are broadly preferred over their free boronic acid counterparts due to their enhanced stability, ease of handling, and resistance to degradation during long-term storage[3],[4].

Core Mechanism of Action: The Catalytic Cycle

The cross-coupling of pyrazole-Bpin with aryl halides is governed by a finely tuned Pd(0)/Pd(II) catalytic cycle. However, the presence of heteroatoms introduces significant kinetic and thermodynamic hurdles that must be actively managed.

Catalytic cycle of pyrazole boronic ester cross-coupling highlighting key intermediates.

-

Oxidative Addition : The electron-rich Pd(0) active species inserts into the aryl halide bond to form an Ar-Pd(II)-X intermediate.

-

Base Activation & Speciation : The base (e.g., carbonate or alkoxide) displaces the halide to form a Pd-oxo complex, or directly attacks the boron atom to form a reactive, negatively charged boronate[4].

-

Transmetalation : This is the rate-limiting step for heteroaryl boronic esters. The electron-withdrawing nature of certain heterocycles can slow down the transfer of the pyrazole group to the palladium center, creating a kinetic bottleneck[4].

-

Reductive Elimination : The diaryl-Pd(II) complex undergoes reductive elimination to form the new C-C bond, releasing the product and regenerating the Pd(0) catalyst.

Mechanistic Challenges: Causality in Experimental Design

Working with pyrazole boronic esters requires navigating specific failure modes. Understanding the causality behind these failures is essential for rational reaction optimization.

-

Protodeboronation : Heteroaryl boronic species are highly susceptible to C-B bond cleavage. This degradation occurs via 5[5], where the polarity of the heteroatom accelerates hydrolytic cleavage. To mitigate this, chemists must eliminate water and employ specialized anhydrous conditions[6].

-

Catalyst Poisoning (The "Heteroatom Problem") : The Lewis basic nitrogen atoms on the pyrazole ring can coordinate directly to the palladium center. This displaces necessary phosphine ligands and forms stable, unreactive off-cycle Pd-complexes, effectively killing the catalytic cycle[6],[4].

-

Oxidative Homocoupling : If oxygen is not rigorously excluded, pyrazole boronic esters can bypass cross-coupling and undergo 7[7] to yield symmetric bipyrazoles.

Quantitative Data: Reaction Condition Matrix

To design robust experimental systems, it is critical to match the substrate's electronic properties with the correct reaction environment. The table below summarizes validated parameters based on the substrate's risk profile.

| Substrate Type | Preferred Base & Solvent | Catalyst System | Temp / Time | Typical Yield Range | Primary Risk / Causality |

| Standard N-Alkyl Pyrazole-Bpin | K₂CO₃ in Dioxane/EtOH/H₂O (7:3:4) | PdCl₂(dppf)·DCM (10 mol%) | 80 °C / 12 h | 59–69%[1] | Hydrolysis of sensitive functional groups. |

| Refractory / Labile Heteroaryl-Bpin | TMSOK + Trimethyl Borate (Anhydrous) | Pd(dppf)Cl₂ or bulky phosphines | 80 °C / 3 h | >70%[6] | Protodeboronation mitigated by anhydrous conditions. |

| Homocoupling (Bipyrazole Synthesis) | Cs₂CO₃ in Air/Water | Pd(PPh₃)₄ (5 mol%) | 100 °C / 24 h | Up to 70%[7] | Cross-coupling outcompeted by oxidative homocoupling. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The physical state of the reaction (e.g., solubility, color change) provides immediate diagnostic feedback, ensuring trustworthiness at every step.

Decision matrix workflow for selecting pyrazole boronic ester coupling conditions.

Protocol A: Standard Aqueous Biphasic Coupling

Designed for stable, N-alkylated pyrazole boronic esters.

-

Preparation : In a reaction vessel, combine the pyrazole boronic acid pinacol ester (1.30 eq), the aryl halide (1.00 eq), PdCl₂(dppf)·DCM (0.10 eq), and K₂CO₃ (2.50 eq)[1].

-

Solvent Addition : Add a solvent mixture of 1,4-dioxane:ethanol:water (7:3:4, v/v/v)[1]. Causality: The biphasic nature ensures the solubility of both the highly non-polar organic substrates and the inorganic base, facilitating the formation of the reactive Pd-hydroxo complex at the phase boundary.

-

Degassing : Degas the mixture and purge with nitrogen (3×). Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic ester into bipyrazoles[7] and to protect the Pd(0) catalyst from irreversible oxidation.

-

Reaction : Heat under nitrogen at 80 °C for 12 h[1]. A color shift from orange/red to a dark, homogeneous solution indicates active catalysis. Black precipitation (Pd black) indicates catalyst death.

-

Work-up : Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate (1:2, v/v). Extract the aqueous layer with ethyl acetate (3×)[1].

Protocol B: Anhydrous Coupling for Refractory Substrates

Designed for highly labile heteroaryl boronic esters prone to rapid protodeboronation.

-

Preparation : In a strictly anhydrous glovebox environment, combine the pyrazole boronic ester, aryl halide, and a highly soluble base such as6[6].

-

Additive Introduction : Add trimethyl borate to the reaction mixture[6]. Causality: Trimethyl borate acts as a dual-purpose buffer and solubilizing agent. It prevents catalyst poisoning by coordinating to the heteroatomic units and buffers the inhibitory effect of excess TMSOK, significantly accelerating the transmetalation rate before protodeboronation can occur[6].

-

Reaction : Stir under anhydrous conditions. Reactions typically reach completion in 3 hours or less due to the accelerated kinetics, minimizing the time the substrate spends in a vulnerable state[6].

Conclusion

The successful cross-coupling of pyrazole boronic esters requires a rigorous understanding of the underlying organometallic mechanisms. By recognizing the competing pathways of transmetalation, protodeboronation, and catalyst poisoning, researchers can rationally select between standard biphasic conditions and advanced anhydrous protocols. Implementing these self-validating workflows ensures high fidelity in the synthesis of critical pharmaceutical intermediates.

References

- Discovery of N,4-Di(1H-pyrazol-4-yl)

- Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates Source: ACS Publications URL

- Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 Source: PMC / NIH URL

- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz)

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC / NIH URL

- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source: BenchChem URL

- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: ACS Publications URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Safety Profiling and Handling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole

Executive Summary

In the landscape of modern drug discovery and organic synthesis, pyrazole-containing scaffolds are privileged structures due to their profound metabolic stability and potent target engagement capabilities[1]. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole (CAS: 2096995-02-5)[2] is an advanced organoboron building block specifically engineered to overcome the kinetic and thermodynamic limitations of traditional boronic acids and pinacol (pin) esters. By utilizing a neopentyl glycol-derived six-membered dioxaborinane ring, this reagent offers an optimal balance: it is highly stable to ambient humidity during benchtop handling, yet readily hydrolyzes in situ under aqueous basic cross-coupling conditions to facilitate rapid transmetalation.

This whitepaper provides an authoritative framework on the physicochemical properties, hazard mitigation (SDS), and self-validating experimental workflows required to handle this compound safely and effectively in Suzuki-Miyaura cross-coupling applications.

Physicochemical Profiling & Structural Causality

Understanding the structural causality of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole is critical for optimizing its use in the laboratory.

Free pyrazole-4-boronic acids are notoriously difficult to purify and handle due to their high polarity and propensity to form complex oligomeric anhydrides (boroxines). While converting them to pinacol esters (5-membered rings) resolves the stability issue, the steric bulk of the pinacol moiety can severely retard the transmetalation step in sterically hindered Suzuki-Miyaura couplings.

The neopentyl glycol ester (5,5-dimethyl-1,3,2-dioxaborinane) solves this by forming a 6-membered ring. The B–O bonds possess a high dissociation energy (~124 kcal/mol), conferring excellent thermodynamic stability in the solid state[3]. However, kinetic studies demonstrate that 6-membered boronic esters exhibit a significantly lower activation energy for transesterification and hydrolysis (often dropping to as low as 6.9 kJ/mol in catalyzed dynamic systems) compared to their 5-membered counterparts[4]. This structural feature ensures that upon exposure to the basic, aqueous conditions of a cross-coupling reaction, the ester rapidly hydrolyzes to the active boronic acid species, driving the catalytic cycle forward without bottlenecking the transmetalation step.

Table 1: Physicochemical Properties Summary

| Parameter | Data / Specification | Causality / Implication |

| IUPAC Name | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole | Defines the 6-membered neopentyl glycol boronic ester structure. |

| CAS Number | 2096995-02-5[2] | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C8H13BN2O2[2] | - |

| Molecular Weight | 180.01 g/mol [2] | Used for precise stoichiometric calculations in cross-coupling. |

| Physical State | Solid (White to off-white powder) | Facilitates easy weighing; prone to static charge generation. |

| Stability | Stable under inert gas; moisture-sensitive over long periods | The 6-membered ring resists rapid atmospheric hydrolysis but will degrade if left open to humid air. |

Safety Data Sheet (SDS) & Hazard Mitigation

While organoboron compounds are generally less toxic than organotin (Stille) or organozinc (Negishi) reagents, the Lewis acidic nature of the boron atom and the hydrogen-bonding capacity of the pyrazole nitrogen allow this molecule to interact with mucosal membranes and skin proteins.

Table 2: GHS Hazard Classification and Mitigation Strategy

| Hazard Class | GHS Code | Physiological Causality | Required PPE & Mitigation |

| Skin Irritation | H315 | Covalent/hydrogen bonding with epidermal proteins causes localized dermatitis. | Nitrile Gloves (Breakthrough >480 min for solids). Note: If dissolved in Dioxane, switch to Butyl Rubber gloves as Dioxane rapidly permeates nitrile. |

| Eye Irritation | H319 | Lewis acidic boron interacts with the aqueous tear film, altering local pH and causing corneal irritation. | Safety Goggles (Tight-fitting). Face shield required if handling large volumes of solutions. |

| Respiratory Irritation | H335 | Inhalation of fine crystalline dust irritates the respiratory tract mucosa. | Fume Hood . Handle powders away from drafty areas to prevent aerosolization. |

Storage Directive: Store at 2–8 °C under a dry, inert atmosphere (Argon or Nitrogen). Cold storage minimizes ambient thermal energy that could drive slow hydrolysis from trace moisture trapped in the container headspace.

Handling Guidelines & Experimental Workflows

To maximize the efficacy of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole, researchers must employ protocols that protect the integrity of the palladium catalyst while exploiting the tunable hydrolysis of the neopentyl glycol ester[4].

Self-Validating Suzuki-Miyaura Cross-Coupling Protocol

This protocol utilizes Pd(dppf)Cl₂ and a Dioxane/Water solvent system, which is the industry standard for pyrazole boronic ester couplings[1].

Step 1: Reagent Assembly (The Solid Phase)

-

In a clean, dry Schlenk tube or reaction vial, add 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole (1.0 equiv) and the target aryl/heteroaryl halide (1.2 equiv)[1].

-

Add Potassium Carbonate (K₂CO₃) (2.0 to 3.0 equiv)[1]. Causality: The base serves a dual purpose—it neutralizes the acid generated during the reaction and coordinates to the boron atom, forming a tetrahedral boronate complex that is essential for transmetalation.

Step 2: Solvent Addition & Degassing (The Liquid Phase) 3. Add a 4:1 mixture of 1,4-Dioxane and Water. Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base and facilitate the in situ hydrolysis of the neopentyl glycol ester. 4. Critical Step: Sparge the solution with Argon for 15–20 minutes[1]. Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, permanently halting the catalytic cycle.

Step 3: Catalyst Initiation & Reaction 5. Add[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 to 0.05 equiv)[1]. 6. Self-Validation Check: Upon addition and gentle warming, the suspension should transition from a heterogeneous mix to a deep red/brown solution, visually confirming the reduction of Pd(II) to the active Pd(0) species. 7. Seal the vessel and heat to 80–90 °C for 12–16 hours[1].

Step 4: Quench and Isolation 8. Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. The neopentyl glycol byproduct will largely partition into the aqueous layer or be removed during subsequent silica gel chromatography.

Process Visualization

The following diagram maps the critical path for handling and reacting this specific boronic ester, emphasizing the transition from inert storage to active catalysis.

Caption: Workflow for the handling and Suzuki-Miyaura cross-coupling of neopentyl glycol pyrazole boronic esters.

References

-

Cromwell, O. R., Chung, J., & Guan, Z. "Malleable and Self-Healing Covalent Polymer Networks through Tunable Dynamic Boronic Ester Bonds." Journal of the American Chemical Society, 137(20), 6492–6495.[Link]

-

Röttger, M., et al. "Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers." PMC / National Institutes of Health.[Link]

Sources

Whitepaper: Storage Dynamics, Shelf-Life Optimization, and Hydrolytic Stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and complex organic synthesis, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole serves as a highly versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. Unlike the ubiquitous pinacol boronate esters (Bpin), this compound features a neopentyl glycol (NPG) ester (a 5,5-dimethyl-1,3,2-dioxaborinane 6-membered ring).

While the NPG ester offers superior transmetalation kinetics during palladium-catalyzed couplings, this kinetic advantage comes with a trade-off: increased susceptibility to hydrolytic degradation and oxidative deboronation. This whitepaper provides a rigorous, mechanistic analysis of the compound's stability profile, detailing the causality behind degradation pathways and establishing self-validating protocols for optimal storage and quality control.

Structural Mechanics: The Neopentyl Glycol Vulnerability

To understand the storage requirements of this pyrazole-boronate ester, one must analyze the thermodynamics of the sp²-hybridized boron center. Boronate esters possess a vacant p-orbital, rendering them Lewis acidic.

The 6-membered dioxaborinane ring of the NPG ester exhibits less steric shielding around the boron atom compared to the highly methylated 5-membered dioxaborolane ring of a pinacol ester. As demonstrated in comparative borylation studies, transmetalation of an aryl group from a pinacol boronate ester to palladium occurs significantly more slowly than from a neopentyl glycol boronate ester (1)[1]. However, this exact lack of steric bulk allows ambient moisture (water) to easily act as a nucleophile, attacking the empty p-orbital.

Hydrolytic Degradation Pathway

The reversible condensation of boronic acids to boronate esters is a paradigm reaction, but facile backward hydrolysis is highly detrimental to long-term stability (2)[2]. When exposed to atmospheric moisture, the sp² boron center undergoes nucleophilic attack to form a structural mimic of a tetrahedral intermediate (3)[3]. This sp³-hybridized intermediate lowers the activation barrier for carbon-oxygen bond cleavage, ultimately resulting in ring-opening and the release of free pyrazole-4-boronic acid and neopentyl glycol.

Oxidative Deboronation

Beyond hydrolysis, the empty p-orbital is prone to attack by reactive oxygen species (ROS). The rate-limiting step in this oxidation is a 1,2-shift where the carbon migrates from the boron to the oxygen, leading to a labile boric ester that rapidly hydrolyzes into pyrazole-4-ol and boric acid (4)[4].

Fig 1. Hydrolytic degradation pathway of boronate esters via a tetrahedral sp³ intermediate.

Storage Conditions & Shelf-Life Metrics

To arrest both hydrolytic and oxidative degradation pathways, storage conditions must directly mitigate the kinetic energy of the system and eliminate nucleophilic/oxidative actors.

-

Temperature (-20°C): Storing the compound at sub-zero temperatures deprives the system of the kinetic energy required to reach the activation energy of the tetrahedral sp³ intermediate formation.

-

Atmosphere (Argon): Argon is an inert, noble gas that is denser than air. When a vial is purged with Argon, the gas settles like a blanket over the solid compound, providing a superior moisture and oxygen barrier compared to Nitrogen during repeated vial openings.

-

Light Protection (Amber Vials): Prevents UV-induced radical generation that can initiate the oxidative deboronation cascade.

Data Presentation: Stability Profiles

Table 1: Storage Conditions vs. Projected Shelf Life

| Storage Environment | Temperature | Atmosphere | Light Exposure | Projected Shelf Life | Primary Degradation Risk |

| Optimal (Long-Term) | -20°C | Argon (Sealed) | Dark (Amber Vial) | > 24 Months | Negligible |

| Acceptable (Short-Term) | 2-8°C | Nitrogen | Dark | 6 - 12 Months | Slow Hydrolysis |

| Suboptimal (Benchtop) | 20-25°C | Ambient Air | Ambient Light | < 1 Month | Rapid Hydrolysis & Oxidation |

Table 2: Thermodynamic & Kinetic Comparison (NPG vs. Pinacol Esters)

| Property | Neopentyl Glycol (NPG) Ester | Pinacol (Bpin) Ester |

| Ring Structure | 6-Membered (Dioxaborinane) | 5-Membered (Dioxaborolane) |

| Steric Hindrance at Boron | Low to Moderate | High (Tetramethyl shielding) |

| Transmetalation Kinetics | Fast (Ideal for difficult couplings) | Slow |

| Hydrolytic Stability | Low (Requires strict anhydrous storage) | High (Often stable to aqueous workup) |

Self-Validating Quality Control Protocol

Because visual inspection cannot detect partial hydrolysis (both the intact ester and the free boronic acid/NPG mixture appear as white/off-white powders), a self-validating quantitative NMR (qNMR) protocol is mandatory before utilizing aged batches in sensitive cross-coupling reactions.

This protocol is "self-validating" because it relies on an internal mass balance check: the stoichiometric ratio of the pyrazole core to the neopentyl glycol fragment must remain constant. Any deviation mathematically proves degradation.

Step-by-Step qNMR Methodology

-

Aseptic Sampling: Transfer the storage vial into an Argon-filled glovebox. Weigh exactly 10.0 mg of the boronate ester into an oven-dried NMR tube.

-

Internal Standard Addition: Add exactly 5.0 mg of a highly pure, anhydrous internal standard (e.g., 1,3,5-trimethoxybenzene) to the tube.

-

Solvation: Dissolve the mixture in 0.6 mL of strictly anhydrous CDCl₃ or DMSO- d6 (stored over activated 3Å molecular sieves). Cap tightly.

-

Spectral Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans, relaxation delay D1≥10 seconds to ensure complete relaxation for quantitative integration).

-

Self-Validation & Mass Balance Calculation:

-

Integrate the internal standard peak.

-

Integrate the pyrazole C-H protons (indicative of the total pyrazole core).

-

Integrate the neopentyl methyl singlet (typically ~1.0 ppm).

-

Validation Check: In a pristine sample, the molar ratio of the pyrazole protons to the neopentyl methyl protons must perfectly reflect the intact molecule. The appearance of a shifted neopentyl methyl peak indicates free neopentyl glycol (hydrolysis). The loss of total pyrazole integration relative to the internal standard indicates oxidative deboronation and subsequent volatilization or precipitation of byproducts.

-

Fig 2. Self-validating quantitative NMR (qNMR) workflow for boronate ester quality control.

Conclusion

The 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole building block offers exceptional reactivity in organic synthesis, driven by the kinetic accessibility of its neopentyl glycol ester. However, this same accessibility invites rapid hydrolytic and oxidative degradation if mishandled. By enforcing strict storage parameters (-20°C, Argon atmosphere, light protection) and employing self-validating qNMR workflows prior to use, researchers can reliably extend the shelf life of this compound beyond 24 months, ensuring high yields and reproducible kinetics in downstream drug development applications.

References

-

Title: A Water-Stable Boronate Ester Cage | Source: Journal of the American Chemical Society | URL: 2[2]

-

Title: Boron enabled bioconjugation chemistries | Source: PMC - NIH | URL: 3[3]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts | Source: PNAS | URL: 4[4]

-

Title: Palladium-Catalyzed Borylation of Primary Alkyl Bromides | Source: ACS Publications | URL: 1[1]

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Pyrazoles via 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Introduction: The Pyrazole Scaffold and a Modern Synthetic Solution

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[3][4] This versatility is evidenced by the integration of pyrazole moieties into numerous FDA-approved therapeutics, including kinase inhibitors for cancer treatment, anti-inflammatory agents, and antivirals.[1][5] The ability to strategically functionalize the pyrazole ring, particularly at the C4 position, is therefore of critical importance for the exploration of new chemical space in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in both academic and industrial settings.[6][7][8][9] Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups make it an ideal tool for complex molecule synthesis.[10]

This guide focuses on the application of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole , a neopentyl glycol boronate ester of pyrazole, as a key building block for accessing 4-substituted pyrazoles. The use of this boronate ester offers significant advantages over the corresponding boronic acid, including enhanced stability, easier handling, and a longer shelf-life, which are critical considerations for reproducibility and scalability in a research and development environment.

The Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][11] Understanding this mechanism is fundamental to optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle comprises three primary, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: This is often the rate-determining step.[9] The active Pd(0) catalyst complex inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a new, planar Pd(II) species.[9][12]

-

Transmetalation: This step defines the Suzuki-Miyaura reaction. The organoboron reagent, activated by a base, transfers its organic moiety (the pyrazole ring) to the Pd(II) complex, displacing the halide.[11][13] The base is crucial; it reacts with the boronate ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the pyrazole group to the palladium center.

-

Reductive Elimination: The final step involves the coupling of the two organic groups (the aryl and pyrazole fragments) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-1H-pyrazoles

This protocol details a general and efficient method for the synthesis of 4-aryl-1H-pyrazoles utilizing microwave irradiation to accelerate the reaction.[14] Microwave heating provides rapid and uniform heating, often leading to reduced reaction times, cleaner reaction profiles, and improved yields compared to conventional heating.[14]

Materials and Reagents

| Reagent | CAS Number | Notes |

| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole¹ | 1072944-26-3 | The key organoboron nucleophile. Ensure it is stored under inert gas. |

| Aryl or Heteroaryl Halide (e.g., Bromide, Iodide) | Varies | The electrophilic coupling partner. |

| XPhos Pd G2 (Pre-catalyst) | 1445085-55-1 | A highly active and robust palladium pre-catalyst. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous base. Other bases like K₃PO₄ can be used. |

| 1,4-Dioxane | 123-91-1 | Anhydrous reaction solvent. |

| Water | 7732-18-5 | Degassed, deionized water. The aqueous phase is critical for activating the boronate ester. |

| Ethyl Acetate | 141-78-6 | For extraction. |

| Brine (Saturated NaCl solution) | 7647-14-5 | For washing during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | For drying the organic phase. |

| Silica Gel | 7631-86-9 | For column chromatography. |

¹Note: The N-H of the pyrazole can be protected (e.g., with a THP or BOC group) if subsequent N-functionalization is not desired or if the N-H interferes with other functionalities. For this general protocol, the unprotected form is used.

Step-by-Step Methodology

-

Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole (1.0 eq.), the aryl halide (1.1 eq.), XPhos Pd G2 (0.02 eq., 2 mol%), and potassium carbonate (3.0 eq.).

-

Causality: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronate ester. The 2 mol% catalyst loading is a standard starting point for optimization. A strong inorganic base is required to form the reactive boronate "ate" complex.

-

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water).

-

Inerting: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Causality: This degassing process is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

-

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture with stirring at 120 °C for 15-30 minutes.

-

Self-Validation: Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot to determine the point of complete consumption of the starting material.

-

-

Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (15 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1H-pyrazole product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Reaction Scope and Versatility

The described protocol is effective for a wide range of aryl and heteroaryl halides. The table below summarizes representative outcomes, demonstrating the method's tolerance for various electronic and steric demands.

| Entry | Aryl Halide Partner | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)-1H-pyrazole | 92% |

| 2 | 3-Bromopyridine | 4-(pyridin-3-yl)-1H-pyrazole | 85% |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 88% |

| 4 | 2-Bromonaphthalene | 4-(naphthalen-2-yl)-1H-pyrazole | 90% |

| 5 | 1-Bromo-2,4-difluorobenzene | 4-(2,4-difluorophenyl)-1H-pyrazole | 81% |

| 6 | 4-Iodo-N,N-dimethylaniline | 4-(4-(dimethylamino)phenyl)-1H-pyrazole | 75% |

Yields are for isolated, purified products and are representative of what can be achieved under optimized conditions based on similar reported couplings.[15][16][17]

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active halide (e.g., aryl chloride).3. Ineffective base or insufficient amount. | 1. Ensure thorough degassing of solvents and use a fresh bottle of catalyst.2. For aryl chlorides, switch to a more active catalyst system (e.g., a palladacycle with a biarylphosphine ligand), increase temperature, or use a stronger base like K₃PO₄.3. Use anhydrous base and ensure 3 equivalents are present. |

| Deboronation of Pyrazole | The boronate ester is unstable under the reaction conditions (prolonged heating, overly strong base). | Reduce reaction time by increasing temperature slightly or using a more active catalyst. Use K₂CO₃ instead of stronger bases if this side reaction is observed. |

| Hydrodehalogenation | The aryl halide is reduced instead of coupled. This can be a competing pathway.[18] | Use a freshly opened bottle of dioxane (peroxides can promote this). Ensure the system is scrupulously free of water in the organic solvent phase before adding the aqueous base solution. |

| Difficult Purification | Formation of palladium black or closely eluting byproducts. | Filter the crude reaction mixture through a small plug of Celite® to remove palladium black before concentration. Optimize chromatography conditions (e.g., different solvent system, smaller particle size silica). |

Conclusion

The Suzuki-Miyaura cross-coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a robust, reliable, and highly versatile method for synthesizing 4-substituted pyrazoles. The stability of the boronate ester, combined with the speed and efficiency of microwave-assisted, palladium-catalyzed coupling, provides a powerful platform for generating diverse libraries of these medicinally vital scaffolds. By understanding the underlying catalytic mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this protocol to accelerate drug discovery and development programs.

References

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Google Scholar.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

- General mechanism of Suzuki–Miyaura cross-coupling. ResearchGate.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

- Suzuki reaction. Wikipedia.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing.

- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. Benchchem.

- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Google Scholar.

- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PMC.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. mt.com [mt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. proprogressio.hu [proprogressio.hu]

Advanced Application Note: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole in Medicinal Chemistry

Executive Summary & Chemical Profile

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a highly strategic organoboron building block utilized extensively in modern drug discovery. It serves as the premier reagent for the late-stage installation of the 1H-pyrazole-4-yl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling.

While pinacol (Bpin) esters have historically dominated automated library synthesis due to their extreme stability, the neopentyl glycol (NPG) ester—characterized by the 5,5-dimethyl-1,3,2-dioxaborinane ring—offers a superior thermodynamic and kinetic profile for challenging, sterically hindered couplings[1]. It provides a "Goldilocks" balance: it is highly bench-stable, yet exhibits a reactivity profile that closely mirrors highly reactive, but unstable, free boronic acids.

Mechanistic Causality: The Neopentyl Glycol (NPG) Advantage

The fundamental bottleneck in coupling sterically hindered or electron-rich aryl halides is the transmetalation step. During the catalytic cycle, the neutral boronic ester must interact with an Ar-Pd(II)-OH complex to form a reactive Pd-O-B intermediate before transferring the pyrazole ring to the palladium center.

Pinacol esters, bearing four methyl groups, project significant steric bulk that severely impedes this pre-transmetalation assembly. Conversely, the neopentyl glycol ester is significantly less sterically encumbered. Kinetic studies demonstrate that under identical conditions, the transmetalation of NPG boronic esters to the palladium center is nearly 50 times faster than their Bpin counterparts (>2 min vs. 1.5 h)[2]. This accelerated transmetalation suppresses competing side reactions (such as protodeboronation) and enables the use of milder bases and lower temperatures. This is critical when handling sensitive pharmaceutical intermediates[1].

Figure 1: Suzuki-Miyaura cycle highlighting accelerated transmetalation of the NPG ester.

Applications in Medicinal Chemistry

The 1H-pyrazole ring is a ubiquitous "privileged scaffold" in drug discovery. It acts as a robust bioisostere for amides, phenols, and specific heterocycles. More importantly, its localized hydrogen-bond donor (NH) and acceptor (N) topography perfectly mimics the adenine ring of ATP.

Consequently, cross-coupling this NPG ester with heterocyclic cores (e.g., imidazo[4,5-b]pyridines) is a highly validated route for synthesizing potent kinase inhibitors. This specific methodology has been successfully deployed to generate inhibitors targeting Aurora kinases and Janus kinases (JAK), where the pyrazole moiety anchors the molecule into the kinase hinge region[3].

Quantitative Data: Boron Source Comparison

To guide experimental design, the following table summarizes the physicochemical and kinetic differences between the three primary pyrazole-4-boron sources used in cross-coupling:

| Property | 1H-Pyrazole-4-boronic acid | 1H-Pyrazole-4-Bpin | 1H-Pyrazole-4-B(NPG) |

| Bench Stability | Low (Prone to dehydration/oxidation) | Very High | High |

| Transmetalation Rate | Fast | Slow (~1.5 h)[2] | Very Fast (< 2 min)[2] |

| Steric Profile | Minimal | High (Tetramethyl) | Moderate (Dimethyl) |

| Ideal Application | Immediate use, aqueous systems | Long-term storage, standard arrays | Hindered electrophiles, mild conditions |

Self-Validating Experimental Protocol

Figure 2: Self-validating experimental workflow for pyrazole-NPG Suzuki couplings.

Protocol: Mild Suzuki-Miyaura Coupling of Heteroaryl Halides

Objective: Chemoselective cross-coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole with an aryl/heteroaryl halide while preventing competitive N-arylation at the unprotected pyrazole nitrogen.

Reagents & Causality:

-

Aryl/Heteroaryl Bromide: 1.0 mmol

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole: 1.2 mmol. (Causality: A slight stoichiometric excess drives complete conversion of the halide without complicating downstream purification).

-

Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): 0.05 mmol, 5 mol%. (Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination. Its large bite angle and steric bulk actively suppress off-target N-arylation of the pyrazole).

-

Base (K₃PO₄): 2.0 mmol. (Causality: K₃PO₄ is a mild inorganic base. It generates the requisite Pd-OH species at the aqueous-organic interface without being strong enough to deprotonate the pyrazole NH (pKa ~14.5), thereby preventing N-coordination to Palladium).

-

Solvent (1,4-Dioxane / H₂O, 4:1 v/v): 10 mL. (Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating interfacial base-exchange).

Step-by-Step Procedure:

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, the pyrazole NPG ester, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

-

Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent mixture. Seal the flask with a rubber septum and sparge with ultra-pure Argon or N₂ for 15 minutes. (Causality: Molecular oxygen irreversibly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle).

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2–4 hours. (Causality: High stirring rates maximize the surface area of the biphasic interface, ensuring continuous base supply to the catalytic cycle. Self-Validation: The reaction typically transitions from a red suspension to a dark brown/black mixture as Pd-black eventually forms upon completion).

-

Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). (Causality: The mild basic wash removes residual boronic acid/ester byproducts into the aqueous layer).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). (Note: The high polarity of the unprotected pyrazole may require the addition of 1-5% MeOH in the mobile phase to prevent severe chromatographic tailing).

References

1.[1] Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL:

2.[2] Title: DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes Source: PMC (National Institutes of Health) URL:

3.[3] Title: 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition Source: PMC (National Institutes of Health) URL:

Sources

- 1. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 2. DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

Ligand-free Suzuki coupling conditions for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole

Application Note: High-Efficiency Ligand-Free Suzuki-Miyaura Coupling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole in Aqueous Media

Executive Summary & Mechanistic Rationale

The incorporation of the pyrazole pharmacophore is a cornerstone strategy in modern drug development due to its favorable hydrogen-bonding profile and metabolic stability. However, the Suzuki-Miyaura cross-coupling of pyrazole boronic acids presents significant synthetic hurdles. Free heteroaryl boronic acids are notoriously unstable, rapidly undergoing base-catalyzed protodeboronation[1].

To circumvent this, researchers frequently utilize boronic esters. While pinacol (Bpin) esters offer excellent bench stability, their transmetalation rates can be sluggish, particularly for electron-rich heterocycles. The use of the neopentyl glycol ester—4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole —strikes the optimal thermodynamic balance. Mechanistic studies demonstrate that neopentyl glycol boronic esters transmetalate up to 100 times faster than their pinacol counterparts while maintaining robust stability on silica gel and resisting premature hydrolysis[2].

Furthermore, traditional Suzuki protocols rely on expensive, toxic, and difficult-to-remove phosphine ligands. For polar heterocyclic products like pyrazoles, trace palladium and phosphine scavenging often requires tedious chromatography. By employing ligand-free conditions in a Polyethylene Glycol (PEG)/Water matrix, we exploit the in situ generation of highly active Palladium(0) nanoparticles[3]. The PEG acts dually as a phase-transfer catalyst and a nanoparticle stabilizer, preventing the free pyrazole nitrogen from poisoning the palladium center.

Catalytic Logic & Reaction Visualization

Under ligand-free conditions, the precatalyst (e.g., Pd(OAc)2 ) is reduced by the PEG/Water solvent system to form active Pd(0) nanoparticles (1.5–5 nm in diameter). The neopentyl glycol ester undergoes rapid base-mediated activation, forming a boronate complex that smoothly transmetalates with the oxidative addition intermediate.

Catalytic cycle of ligand-free Suzuki coupling via in situ generated Pd(0) nanoparticles.

Reaction Optimization & Quantitative Data

The choice of solvent and base is critical when dealing with the 5,5-dimethyl-1,3,2-dioxaborinane moiety. Strong bases (like NaOH or KOtBu ) can accelerate protodeboronation before transmetalation occurs[4]. The data below highlights the superiority of the PEG-400/ H2O system with K2CO3 .

Table 1: Optimization of Ligand-Free Coupling Conditions (Conditions: 1.0 eq Aryl Bromide, 1.2 eq Pyrazole Boronic Ester, 80 °C, 2 hours)

| Entry | Catalyst (mol%) | Solvent System | Base (equiv) | Yield (%) | Mechanistic Observation / Causality |

| 1 | Pd(PPh3)4 (5%) | Dioxane/ H2O | K2CO3 (2.0) | 65% | Standard baseline; phosphine removal was highly problematic. |

| 2 | Pd(OAc)2 (2%) | EtOH/ H2O (1:1) | Na2CO3 (2.0) | 45% | Significant protodeboronation; poor stabilization of Pd(0). |

| 3 | Pd(OAc)2 (1%) | PEG-400/ H2O (1:1) | K2CO3 (3.0) | 94% | Rapid Pd(0) nanoparticle formation; clean impurity profile. |

| 4 | PdCl2 (1%) | PEG-400/ H2O (1:1) | K3PO4 (3.0) | 88% | Highly effective, though transmetalation was slightly slower. |

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (e.g., color changes) provide immediate feedback on the state of the catalytic cycle, ensuring high reproducibility[3].

Materials Required:

-

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole (1.20 mmol)

-

Aryl Halide (Bromide or Iodide) (1.00 mmol)

-

Palladium(II) Acetate ( Pd(OAc)2 ) (0.01 mmol, 1 mol%)

-

Potassium Carbonate ( K2CO3 ) (3.00 mmol)

-

PEG-400 and Deionized Water (1:1 v/v, 4.0 mL total)

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole (1.2 mmol), K2CO3 (3.0 mmol), and Pd(OAc)2 (1 mol%).

-

Solvent Addition & Degassing: Add 2.0 mL of PEG-400 and 2.0 mL of DI water. Seal the vial with a septum. Sparge the mixture with Argon for 5 minutes. Causality: While ligand-free conditions are highly aerobic-tolerant, removing oxygen prevents the oxidative homocoupling of the pyrazole boronic ester.

-

Nanoparticle Generation & Heating: Heat the reaction mixture to 80 °C under vigorous stirring.

-

Self-Validation Check: Within 2–5 minutes, the solution will transition from a pale orange/yellow to an opaque black suspension. This confirms the successful in situ reduction of Pd(II) to active Pd(0) nanoparticles.

-

-

In-Process Control (IPC): After 1.5 hours, sample the organic phase for TLC or LC-MS analysis. The neopentyl glycol ester should be fully consumed.

-

Aqueous Workup: Cool the mixture to room temperature. Add 10 mL of Ethyl Acetate (EtOAc) and 10 mL of brine. The PEG-400 and the cleaved neopentyl glycol byproduct will partition entirely into the aqueous layer, vastly simplifying purification.

-

Isolation: Extract the aqueous layer with EtOAc ( 2×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via short-pad silica gel chromatography if trace palladium black persists.

Standardized experimental workflow logic with self-validating IPC feedback loops.

Troubleshooting & Causality Matrix

When scaling up or applying this protocol to highly deactivated aryl halides, specific deviations may occur. Use the following matrix to diagnose and correct mechanistic failures.

Table 2: Troubleshooting Matrix

| Observation / Failure Mode | Mechanistic Cause | Corrective Action |

| High levels of free pyrazole (Protodeboronation) | Base-mediated hydrolysis of the neopentyl ester outpaces the transmetalation step[1]. | Switch to a milder base (e.g., NaHCO3 ) or increase the concentration of the aryl halide to drive the catalytic cycle forward. |

| Reaction stalls at <50% conversion | Catalyst poisoning. The free 1H-pyrazole nitrogen coordinates to the Pd surface, deactivating the nanoparticles. | Increase the PEG-400 ratio to better stabilize the Pd nanoparticles, or add a slight excess of Pd(OAc)2 (up to 3 mol%). |

| Formation of pyrazole-pyrazole homodimers | Oxygen intrusion causes oxidative dimerization of the boronic ester prior to cross-coupling. | Ensure rigorous Argon sparging of the PEG/Water mixture prior to heating. |

| Product contaminated with neopentyl glycol | Incomplete phase separation during workup. Neopentyl glycol is highly soluble in polar organics. | Perform a secondary wash of the combined EtOAc layers with a 5% aqueous LiCl solution to strip residual diols. |

References

-

[3] A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki−Miyaura Coupling. The Journal of Organic Chemistry - ACS Publications. 3

-

[2] Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 2

-

[1] Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. 1

-

[4] Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). 4

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Advanced C-H Borylation Techniques for the Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Introduction & Strategic Rationale

The pyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery and agrochemical development. While functionalization at the C-4 position is highly desirable for building complex molecular architectures, traditional methods require pre-halogenated substrates (e.g., 4-bromopyrazole) followed by palladium-catalyzed cross-coupling. Direct C-H borylation is an increasingly favored method for its atom economy, avoiding the need for pre-functionalized substrates and directly converting the C-H bond at the 4-position into a C-B bond[1].

The synthesis of pyrazole boronic esters is traditionally achieved via palladium-catalyzed Miyaura borylation or iridium-catalyzed C-H borylation[2]. This application note focuses on the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole (Pyrazole-4-Bneop). By utilizing the neopentyl glycol (neop) ester rather than the ubiquitous pinacol (pin) ester, researchers can exploit enhanced crystallinity, superior atom economy, and distinct stability profiles that allow for purification via direct crystallization rather than resource-intensive silica gel chromatography. High-throughput platforms have demonstrated the robust nature of Ir-catalyzed borylation for late-stage functionalization of such complex pyrazole-containing molecules[3].

Mechanistic Insights: Causality in Reaction Design

As a self-validating synthetic system, every reagent in this protocol serves a specific mechanistic purpose. Understanding the "why" behind these choices is critical for troubleshooting and scaling.

Regioselectivity at C-4

The active iridium catalyst, typically [Ir(dtbpy)(Bneop)₃], is highly sensitive to steric environments. In 1H-pyrazole, the C-3 and C-5 positions are sterically hindered by the adjacent nitrogen atoms and their respective lone pairs or N-H bonds. Consequently, the catalyst exclusively targets the least hindered C-H bond at the C-4 position via an oxidative addition or sigma-bond metathesis pathway.

Overcoming N-Borylation via a Traceless Directing Group

Unprotected 1H-pyrazoles are highly prone to competitive N-H borylation, which can stall the catalytic cycle or yield undesired side products. To circumvent this, the thermally activated transformation requires a dialkylborane (such as HBneop) rather than a diboron reagent (like B₂neop₂) to act as a traceless directing group, effectively preventing permanent N-borylation[4].

The HBneop rapidly and reversibly borylates the N-H position. This in situ N-Bneop intermediate sterically shields the adjacent C-3 and C-5 positions, perfectly orienting the Ir-catalyst toward the C-4 position. Following C-4 borylation, a simple methanol quench hydrolyzes the labile N-B bond, restoring the free N-H and yielding the desired C-4 borylated product.

Fig 1: Mechanism of Ir-catalyzed C-H borylation using HBneop as a traceless directing group.

Comparative Data Presentation

Selecting the correct boron derivative is crucial for downstream Suzuki-Miyaura cross-coupling efficiency. The table below summarizes the quantitative and qualitative advantages of the Bneop ester over alternative derivatives.

Table 1: Comparative Profile of Pyrazole C-4 Boronic Derivatives

| Property | Bneop Ester (Target) | Bpin Ester | Free Boronic Acid |

| Molecular Weight | 180.01 g/mol | 194.04 g/mol | 111.89 g/mol |

| Atom Economy (Boron Source) | High (Uses HBneop) | Moderate (Uses B₂pin₂/HBpin) | Low (Requires hydrolysis) |

| Crystallinity | Excellent (Forms distinct needles) | Moderate (Often requires silica) | Poor (Amorphous/Oligomeric) |

| Stability (Protodeboronation) | Very High | High | Low |

| Purification Method | Direct Crystallization | Silica Gel Chromatography | Reverse-Phase HPLC |

Experimental Protocol: Self-Validating Synthesis

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the researcher can visually and analytically validate the reaction at each critical node.

Materials & Reagents

-

Substrate: 1H-pyrazole (10.0 mmol, 680 mg)

-

Boron Source: 5,5-Dimethyl-1,3,2-dioxaborinane (HBneop) (15.0 mmol, 1.71 g)

-

Catalyst Precursor: [Ir(OMe)(cod)]₂ (0.075 mmol, 50 mg, 1.5 mol % Ir)

-

Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (0.15 mmol, 40 mg, 3.0 mol %)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL)

-

Quench Reagent: Methanol (Analytical Grade)

Step-by-Step Methodology

-

Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with [Ir(OMe)(cod)]₂ and dtbpy. Add 10 mL of anhydrous THF. Stir at room temperature for 10 minutes.

-

Self-Validation: The solution will transition from yellow to a deep, dark green, visually confirming the formation of the active [Ir(dtbpy)] complex.

-

-

Substrate Addition: To the active catalyst solution, add 1H-pyrazole followed by the remaining 10 mL of THF.

-

Borylation & Traceless Direction: Slowly add HBneop dropwise via syringe.

-

Causality Note: Immediate gas evolution (H₂) will occur. This is the stoichiometric byproduct of the N-H bond reacting with HBneop to form the N-Bneop intermediate.

-

Seal the flask, remove from the glovebox, and heat to 80 °C for 16 hours.

-

-

In-Process Control (IPC): Withdraw a 50 µL aliquot under a positive flow of argon, dilute in GC-grade Ethyl Acetate, and analyze via GC-MS.

-

Validation Check: The chromatogram must show the complete disappearance of the starting material (m/z 68) and the presence of the N,C-diborylated intermediate.

-

-

Quench & Hydrolysis: Cool the reaction to room temperature. Carefully add 5 mL of Methanol and stir vigorously for 1 hour.

-

Causality Note: Methanol selectively and rapidly hydrolyzes the labile N-B bond, releasing the traceless directing group and yielding the desired C-4 borylated product, while the robust C-Bneop bond remains completely intact.

-

-

Purification: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a minimal amount of hot ethyl acetate (approx. 5 mL), then add hexanes dropwise until the solution becomes slightly cloudy. Allow to cool to 4 °C to induce crystallization. Filter the white crystalline solid and dry under vacuum to afford pure 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole.

Fig 2: Standardized experimental workflow for the synthesis and isolation of Bneop pyrazoles.

Sources

Technical Support Center: Suzuki Coupling with 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1] Its presence often confers metabolic stability and potent biological activity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing carbon-carbon bonds, and pyrazole-containing boronic acids and esters are invaluable building blocks in this context.[1][2]

This guide focuses on a specific and highly useful reagent: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole , also known as 4-pyrazoleboronic acid neopentyl glycol ester. The neopentyl ester offers enhanced stability compared to the corresponding boronic acid, mitigating some common challenges. However, achieving high yields with heteroaromatic substrates can still present difficulties.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your Suzuki coupling reactions with this reagent, ensuring robust and reproducible results.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction suffers from low yield or incomplete conversion of starting materials. What are the primary causes and how can I fix it?

Low yield is the most common issue in Suzuki-Miyaura couplings. The problem can almost always be traced to the quality of reagents or suboptimal reaction parameters.

Causality & Explanation: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure in any of these steps, often due to catalyst deactivation or reagent instability, will stall the reaction. Heteroaromatic substrates like pyrazoles can be particularly challenging due to their electronic properties and potential for side reactions.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Actionable Solutions:

-

Verify Reagent Quality:

-

Boronic Ester Instability: While more stable than boronic acids, neopentyl glycol esters can still degrade. A primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of trace acid or water.[3] Use freshly acquired ester or verify its purity by NMR before use.

-

Palladium Catalyst Activity: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) form. If this process is inefficient, the catalytic cycle will not initiate properly.[3] Ensure your catalyst is from a reliable source and has been stored correctly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable activation.[3][4]

-

Ligand Integrity: Phosphine ligands are susceptible to oxidation, which renders them ineffective.[3] Use fresh ligands and handle them under an inert atmosphere.

-

-

Optimize the Catalyst System:

-

Ligand Choice is Crucial: Simple ligands like PPh₃ may not be effective for this coupling. Electron-rich, bulky phosphine ligands (often called "Buchwald Ligands") are highly recommended as they facilitate both the oxidative addition and reductive elimination steps.[5][6]

-

Palladium-to-Ligand Ratio: An insufficient amount of ligand can lead to palladium black precipitation (catalyst aggregation).[3] Ensure you are using an appropriate ratio, typically 1:1 to 1:4 (Pd:Ligand), depending on the specific ligand and catalyst used.[3]

-

-

Select the Appropriate Base and Solvent:

-

Base Strength Matters: The base activates the boronic ester for the transmetalation step.[7] However, overly strong bases can promote side reactions. For sensitive heteroaromatic substrates, weaker inorganic bases are often superior.

-

Solvent and Degassing: Oxygen can deactivate the Pd(0) catalyst.[3] It is critical to thoroughly degas the solvent and the reaction vessel (using methods like freeze-pump-thaw or sparging with an inert gas like argon or nitrogen).

-

Recommended Starting Conditions for Optimization:

| Component | Recommendation | Rationale |

| Catalyst | SPhos-Pd-G3 (2 mol%) or Pd₂(dba)₃ (2 mol%) | Buchwald precatalysts are highly active. Pd₂(dba)₃ is a reliable Pd(0) source.[4][8] |

| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands accelerate the key catalytic steps for challenging substrates.[6][9] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Mild bases that are effective and minimize side reactions like protodeboronation.[6][9] |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | Common, effective solvent systems. Water is often necessary to dissolve the base and facilitate the reaction.[10][11] |

| Temperature | 80 - 110 °C | A good starting range to balance reaction rate against potential degradation. |

Q2: My starting materials are consumed, but my desired product is contaminated with significant side products. How can I identify and suppress them?

The formation of byproducts directly competes with your desired transformation, reducing the overall yield and complicating purification.

Causality & Explanation: The primary side reactions in Suzuki couplings with boronic esters are protodeboronation and homocoupling.

The Suzuki-Miyaura Catalytic Cycle and Points of Failure:

Caption: The Suzuki-Miyaura cycle and common off-cycle side reactions.

Actionable Solutions:

-

Minimizing Protodeboronation (Ar-B(OR)₂ → Ar-H):

-

Problem: This is often the most significant side reaction with heteroaryl boronic species.[3][12] It is catalyzed by adventitious acid or water and can be exacerbated by high temperatures and certain bases.

-

Solution:

-

Use a Milder Base: Switch from strong bases like NaOH or KOtBu to K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]

-

Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

-

Anhydrous Conditions: While many Suzuki protocols use water, for substrates prone to protodeboronation, anhydrous conditions (e.g., anhydrous dioxane or toluene with K₃PO₄) can be beneficial.[7]

-

-

-

Minimizing Homocoupling (2 x Ar-B(OR)₂ → Ar-Ar):

-

Problem: This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic ester molecules.[3]

-

Solution:

-

Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction headspace are free of oxygen.

-

Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

-

Controlled Addition: In difficult cases, slowly adding the pyrazole boronic ester to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[6]

-

-

Q3: My reaction seems to work, but purification is difficult. What is the best strategy to isolate my product?

Effective purification is essential for obtaining a high-purity final compound. Pyrazole-containing molecules can sometimes present unique challenges.

Causality & Explanation: A typical crude Suzuki reaction mixture contains unreacted starting materials, the desired product, various side products, the base, and residual palladium catalyst.[12] The polarity of the pyrazole-containing product and impurities may be similar, complicating chromatographic separation.

Actionable Solutions:

-

Initial Workup & Palladium Removal:

-

After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of Celite or silica gel. This is a crucial step to remove the bulk of the palladium catalyst, which can otherwise interfere with NMR analysis and downstream applications.[12]

-

Wash the organic layer with water and brine to remove the inorganic base and other water-soluble impurities.[12]

-

-

Acid-Base Extraction:

-

The pyrazole ring is basic and can be protonated. This property can be exploited for purification.

-

Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product should move into the aqueous layer.

-

Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic organic impurities.

-

Carefully basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the product precipitates or can be extracted back into an organic solvent. This can be a very effective method for removing non-basic impurities like homocoupled byproducts.[13]

-

-

Chromatography & Crystallization:

Frequently Asked Questions (FAQs)

-

Q: What are the best general-purpose starting conditions for coupling with this pyrazole boronic ester?

-